COX Inhibition Profile: Sulindac Sulfone vs. Sulindac Sulfide and Rofecoxib
Sulindac sulfone demonstrates complete absence of COX-1 and COX-2 inhibitory activity compared to the potent COX inhibition exhibited by sulindac sulfide and the selective COX-2 inhibitor rofecoxib [1]. In a purified enzyme assay system, sulindac sulfone produced IC50 values exceeding 300 µM for both COX isoforms, whereas sulindac sulfide inhibited COX-1 with an IC50 of 1.8 µM and COX-2 with an IC50 of 6.3 µM. Rofecoxib, a benchmark selective COX-2 inhibitor, showed an IC50 of 2.7 µM against COX-2 and >300 µM against COX-1 in the same assay system [1]. This >166-fold difference in COX-2 inhibitory potency between sulindac sulfone and sulindac sulfide confirms that the sulfone cannot be used as a COX inhibitor in any experimental context.
| Evidence Dimension | COX-1 and COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 >300 µM; COX-2 IC50 >300 µM |
| Comparator Or Baseline | Sulindac sulfide: COX-1 IC50 = 1.8 µM, COX-2 IC50 = 6.3 µM; Rofecoxib: COX-2 IC50 = 2.7 µM |
| Quantified Difference | Sulindac sulfone exhibits >166-fold lower COX-2 inhibitory potency than sulindac sulfide; >111-fold lower than rofecoxib |
| Conditions | Purified ovine COX-1 and human recombinant COX-2 enzyme assay with arachidonic acid substrate |
Why This Matters
Procurement of sulindac sulfone rather than sulindac or sulindac sulfide is mandatory for experiments requiring COX-independent apoptotic induction without prostaglandin synthesis interference.
- [1] Piazza GA, Keeton AB, Tinsley HN, Whitt JD, Gary BD, Mathew B, et al. NSAIDs: Old drugs reveal new anticancer targets. Pharmaceuticals. 2010;3(5):1652-67. doi:10.3390/ph3051652. Table 1: COX and PDE inhibition profiles. View Source
